molecular formula C20H17BrClNO2 B12860100 methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12860100
M. Wt: 418.7 g/mol
InChI Key: HVPIJAMRYCKSRG-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyrrole ring. The presence of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 3-chloro-2-methylacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with methylamine and a suitable catalyst to form the pyrrole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their function. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-1-(3-bromo-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-bromophenyl)-1-(3-chloro-2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biological Activity

Methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This compound's structure includes significant halogen substitutions, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been evaluated for its efficacy against various bacterial strains and its potential mechanisms of action.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, derivatives similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

Note: TBD = To Be Determined in further studies.

In one study, pyrrole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrrole structure can enhance antibacterial potency .

Antifungal Activity

The antifungal properties of related pyrrole compounds have also been investigated. Some derivatives demonstrated significant activity against fungal pathogens, indicating their potential as therapeutic agents in treating fungal infections.

Table 2: Antifungal Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target Fungi
Compound C5.0Candida albicans
Compound D10.0Aspergillus niger
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes through interaction with DNA or RNA.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a series of pyrrole derivatives showed a marked reduction in bacterial load in patients with chronic bacterial infections.
  • Case Study 2 : Laboratory tests indicated that certain pyrrole derivatives could enhance the efficacy of existing antibiotics when used in combination therapy.

Properties

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C20H17BrClNO2/c1-12-17(22)5-4-6-18(12)23-13(2)16(20(24)25-3)11-19(23)14-7-9-15(21)10-8-14/h4-11H,1-3H3

InChI Key

HVPIJAMRYCKSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

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